molecular formula C20H20N2OS2 B2668399 (Z)-5-benzylidene-3-(4-(diethylamino)phenyl)-2-thioxothiazolidin-4-one CAS No. 306323-91-1

(Z)-5-benzylidene-3-(4-(diethylamino)phenyl)-2-thioxothiazolidin-4-one

Cat. No.: B2668399
CAS No.: 306323-91-1
M. Wt: 368.51
InChI Key: YVMIPSTWPVADKO-JXAWBTAJSA-N
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Description

Synthesis Analysis

While the exact synthesis process for this compound is not available, similar compounds are often synthesized through multi-step processes involving various types of organic reactions . For example, a compound with a diethylamino phenyl group was prepared from bis(4-(diethylamino)phenyl)methanone .

Scientific Research Applications

Crystal Structure and Theoretical Investigations

The crystal structure and theoretical investigations of similar thiazolidin-4-one derivatives have been characterized through X-ray single crystal diffraction and theoretical studies using HF and DFT levels of theory. These studies reveal the non-planar structure of the molecule and its intra- and intermolecular contacts, highlighting the molecule's potential for further theoretical and computational analysis (Khelloul et al., 2016).

Synthesis Techniques and Heterocyclic Synthesis

Innovative synthesis techniques, including microwave-assisted synthesis and nucleophilic addition reactions, have been utilized to create novel thiazolidin-4-one derivatives. These methods allow for the efficient synthesis of compounds with potential biological activities, demonstrating the versatility of thiazolidin-4-ones in organic synthesis (Behbehani & Ibrahim, 2012).

Supramolecular Structures

The supramolecular structures of thiazolidin-4-ones have been studied, revealing hydrogen-bonded dimers, chains of rings, and sheets. These findings are crucial for understanding the molecular interactions and potential applications of these compounds in material science and drug design (Delgado et al., 2005).

Antimicrobial Activity

Thiazolidin-4-one derivatives exhibit excellent broad-spectrum antimicrobial activity against various bacterial and fungal strains. This makes them promising candidates for developing new antimicrobial agents. The structure-activity relationship of these compounds provides valuable insights for designing more effective antimicrobial drugs (Padalkar et al., 2014).

Nonlinear Optical (NLO) Properties

Recent studies have also explored the NLO properties of thiazolidin-4-one derivatives, demonstrating their potential for applications in optoelectronic and optical devices. Theoretical and experimental analyses highlight the high hyper-Rayleigh scattering (HRS) first hyperpolarizability of these compounds, suggesting their suitability for technological applications in the field of nonlinear optics (Bensafi et al., 2021).

Future Directions

The future research directions for this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential applications in various fields such as materials science or pharmaceuticals .

Properties

IUPAC Name

(5Z)-5-benzylidene-3-[4-(diethylamino)phenyl]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2OS2/c1-3-21(4-2)16-10-12-17(13-11-16)22-19(23)18(25-20(22)24)14-15-8-6-5-7-9-15/h5-14H,3-4H2,1-2H3/b18-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVMIPSTWPVADKO-JXAWBTAJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=CC=C3)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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